4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[[(4-butoxybenzoyl)amino]methyl]-N-tert-butylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3/c1-5-6-15-28-19-9-7-18(8-10-19)20(26)23-16-17-11-13-25(14-12-17)21(27)24-22(2,3)4/h7-10,17H,5-6,11-16H2,1-4H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQKXWIXNYHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine ring. The process may include the following steps:
Synthesis of Piperidine Core: : The piperidine ring is often synthesized through a cyclization reaction involving linear precursors.
Introduction of Butoxybenzamide Group: : The butoxybenzamide moiety is introduced through a reaction with 4-butoxybenzoic acid and an amine source.
Attachment of N-(tert-Butyl) Group: : The N-(tert-butyl) group is added through a reaction with tert-butylamine.
Carboxamide Formation: : The final carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative.
Industrial production methods may involve optimizing these steps for scalability, cost-effectiveness, and yield improvement. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Amide Formation: : Amide bonds can be formed through reactions with carboxylic acids or their derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, dimethylformamide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and amide-linked compounds.
Scientific Research Applications
4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: : The compound may serve as a probe in biological studies to investigate cellular processes and interactions.
Medicine: : Potential therapeutic applications include its use as a drug candidate for treating various diseases, given its structural similarity to known bioactive molecules.
Industry: : It can be utilized in the manufacturing of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
Structural Analogues with Benzimidazolone/Benzodiazol Substituents
Examples :
- 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 18) Key Features: A benzodiazol-2-one ring replaces the butoxybenzamido group. Synthesis: Synthesized via coupling of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone with 4-iodophenyl isocyanate (90% yield) . Activity: Likely targets kinases or enzymes due to halogenated aromatic and heterocyclic motifs, common in inhibitors .
- 4-(4-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 20) Key Features: Methyl-substituted benzodiazol-2-one and 4-iodophenyl groups. Synthesis: 88% yield via similar isocyanate coupling .
Structural Differences :
| Feature | Target Compound | Benzimidazolone Derivatives |
|---|---|---|
| Piperidine Substituent | 4-Butoxybenzamido-methyl | Benzodiazol-2-one ring |
| Aryl Group | None | 4-Iodo/3,4-dichlorophenyl |
| Synthesis Yield | Not Reported | 85–90% |
Analogues with Aminoethyl and Aryl Substituents
- 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride (Compound 6) Key Features: Aminoethyl side chain and 4-fluorophenyl group. Synthesis: 120% yield via fluorophenyl isocyanate coupling . Activity: Designed as TAAR1 agonists; fluorine enhances bioavailability and target affinity .
Comparison :
- The tert-butyl group in the target compound may improve metabolic stability over the protonated aminoethyl in Compound 6 .
Local Anesthetic Piperidine-1-carboxamides
- N-(2-Oxo-2-(phenylamino)ethyl)piperidine-1-carboxamide (Compound 4h) Key Features: Oxo-ethyl linker with phenylamino group. Activity: High surface/local anesthetic activity with low hepatotoxicity .
Comparison :
Kinase Inhibitors with Piperidine Moieties
Comparison :
Molecular Properties :
| Parameter | Target Compound | Benzimidazolone Derivatives | Aminoethyl Analogues |
|---|---|---|---|
| Molecular Weight | ~423.5 g/mol | 450–500 g/mol | 300–350 g/mol |
| Lipophilicity (LogP) | High (butoxy chain) | Moderate (halogenated aryl) | Variable (fluorophenyl) |
| Key Substituents | Butoxybenzamido, tert-butyl | Halogenated benzodiazol | Aminoethyl, fluorine |
Biological Activity
4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 304.43 g/mol. Its structural components include a piperidine ring, a butoxybenzamide moiety, and a tert-butyl group, which may influence its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes. The following are key mechanisms identified in related compounds:
- Receptor Modulation : Compounds with similar structures have been shown to act as agonists or antagonists at muscarinic receptors, influencing neurotransmitter signaling pathways .
- Calcium Channel Blockade : Some derivatives exhibit activity as calcium channel blockers, which may have implications for cardiovascular and neurological conditions .
- Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
In Vitro Studies
In vitro studies have demonstrated the ability of related piperidine derivatives to modulate receptor activity. For instance, AC-42, a compound structurally related to this compound, was found to activate muscarinic M(1) receptors in the absence of orthosteric agonists, suggesting an allosteric mode of action .
Case Studies
While specific case studies focusing solely on this compound are scarce, the following examples illustrate the biological relevance of similar compounds:
- Study on Muscarinic Receptors : A study highlighted how certain piperidine derivatives could influence receptor conformation and signaling pathways in CHO cells expressing human M(1) receptors .
- Calcium Channel Blocker Research : Another investigation into N-piperidinyl acetamide derivatives indicated their effectiveness in ameliorating conditions characterized by unwanted calcium channel activity, showcasing their potential therapeutic utility .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
